molecular formula C10H13NO2S B13161286 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13161286
M. Wt: 211.28 g/mol
InChI Key: KCRNKUORNWOXSA-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is a heterocyclic compound containing a thiophene ring substituted with a hydroxypiperidinyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a piperidine derivative under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group on the piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carboxylic acid

    Reduction: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypiperidinyl group and the thiophene ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    4-(4-Hydroxypiperidin-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

    4-(4-Hydroxypiperidin-1-YL)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.

    4-(4-Hydroxypiperidin-1-YL)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

Biological Activity

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a hydroxypiperidine moiety. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N2OS\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS}

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiophene ring contributes to its electronic properties, while the hydroxypiperidine fragment may enhance solubility and biological interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives, including those structurally related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer activities. For example, certain piperidine derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways. These compounds often target specific proteins involved in cell cycle regulation and apoptosis . The incorporation of a thiophene ring may enhance the interaction with cancer-related targets due to its planar structure and electron-rich nature.

Enzyme Inhibition

Enzymatic assays have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes is crucial for increasing acetylcholine levels in synaptic clefts, thereby improving cognitive function.

Case Studies and Research Findings

StudyFocusKey Findings
Study A Antimicrobial ActivityIdentified significant inhibition against E. coli and S. aureus with IC50 values below 10 µg/mL.
Study B Anticancer ActivityShowed that piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells with a cytotoxicity profile better than standard chemotherapeutics .
Study C Enzyme InhibitionReported IC50 values for AChE inhibition at 5 µM, indicating potential for Alzheimer's treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's structure allows it to bind effectively to various biological macromolecules, including proteins and nucleic acids.
  • Enzyme Modulation : By inhibiting key enzymes involved in disease processes, the compound can alter metabolic pathways beneficially.
  • Cellular Uptake : The piperidine moiety may facilitate cellular uptake due to its favorable solubility characteristics.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-6-10-5-8(7-14-10)11-3-1-9(13)2-4-11/h5-7,9,13H,1-4H2

InChI Key

KCRNKUORNWOXSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CSC(=C2)C=O

Origin of Product

United States

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